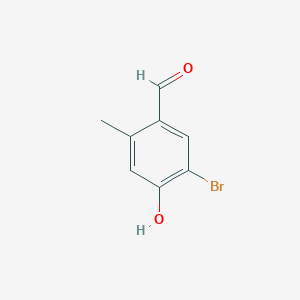
5-Bromo-4-hydroxy-2-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-hydroxy-2-methylbenzaldehyde: is an organic compound with the molecular formula C8H7BrO2 It is a derivative of benzaldehyde, featuring a bromine atom at the 5-position, a hydroxyl group at the 4-position, and a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-hydroxy-2-methylbenzaldehyde typically involves the bromination of 4-hydroxy-2-methylbenzaldehyde. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Bromo-4-hydroxy-2-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: 5-Bromo-4-hydroxy-2-methylbenzoic acid.
Reduction: 5-Bromo-4-hydroxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-4-hydroxy-2-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-hydroxy-2-methylbenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their function. The bromine atom can participate in halogen bonding, influencing molecular interactions and pathways .
Comparación Con Compuestos Similares
5-Bromo-2-methylbenzaldehyde: Lacks the hydroxyl group at the 4-position, which affects its reactivity and applications.
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group, leading to different chemical properties and uses.
Uniqueness: 5-Bromo-4-hydroxy-2-methylbenzaldehyde is unique due to the presence of both a hydroxyl and a bromine substituent on the benzaldehyde ring. This combination of functional groups allows for diverse chemical reactions and applications, making it a versatile compound in synthetic chemistry and research .
Propiedades
Fórmula molecular |
C8H7BrO2 |
|---|---|
Peso molecular |
215.04 g/mol |
Nombre IUPAC |
5-bromo-4-hydroxy-2-methylbenzaldehyde |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-4,11H,1H3 |
Clave InChI |
VYRWMNHVRAOAJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C=O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


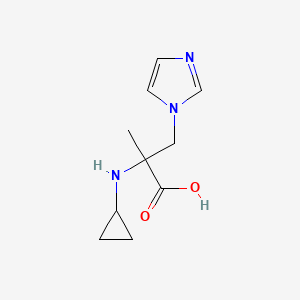

![3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B13628377.png)
![5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13628380.png)
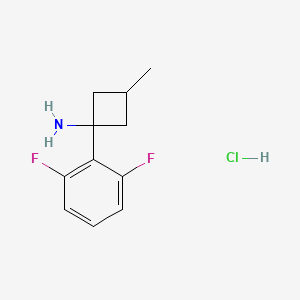

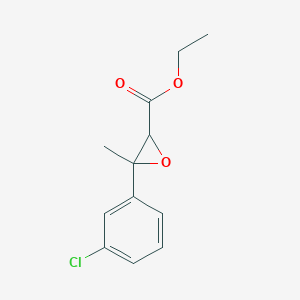

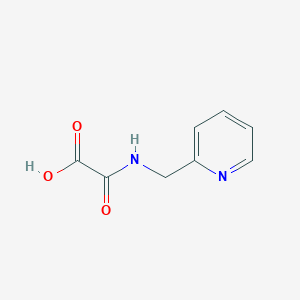

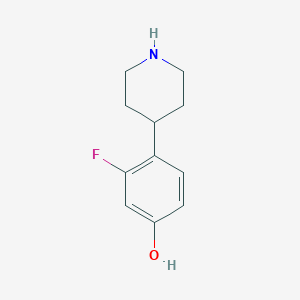
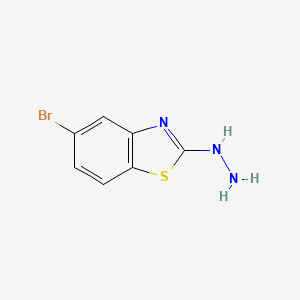
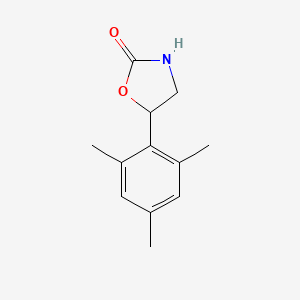
![(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13628456.png)
